Fmoc-His(Tos)-OH

Descripción general

Descripción

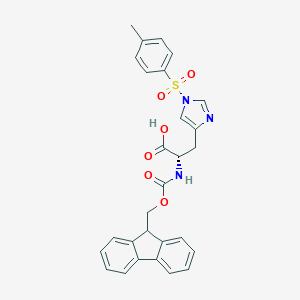

Fmoc-His(Tos)-OH: is a derivative of histidine, an essential amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tosyl (Tos) group. This compound is commonly used in solid-phase peptide synthesis due to its ability to protect the amino group of histidine during the synthesis process, preventing unwanted side reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Tos)-OH typically involves the protection of the histidine amino group with the Fmoc group and the side chain with the tosyl group. The process begins with the reaction of histidine with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-His. The tosylation of the imidazole side chain is then carried out using tosyl chloride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that allow for the efficient and high-throughput production of protected amino acids. The use of solid-phase synthesis techniques ensures the purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-His(Tos)-OH undergoes several types of reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine or 4-methylpiperidine in a solution of dimethylformamide (DMF).

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: DIC and HOBt in DMF.

Major Products: The major products formed from these reactions are peptides with the desired sequence, where the Fmoc and Tos groups are removed to yield the free amino and imidazole groups of histidine .

Aplicaciones Científicas De Investigación

Role in Solid-Phase Peptide Synthesis (SPPS)

2.1 Mitigation of Epimerization

One of the significant advantages of using Fmoc-His(Tos)-OH in SPPS is its ability to reduce epimerization, a common problem when synthesizing peptides containing histidine. Epimerization can lead to the formation of unwanted D-isomers, which may affect the biological activity of the resulting peptides. Studies have shown that using this compound results in lower levels of epimerization compared to other histidine derivatives .

2.2 Enhanced Stability

This compound exhibits excellent stability in solution, which is crucial for maintaining high purity levels during peptide synthesis. Comparatively, other derivatives like Fmoc-His(Trt)-OH show significant discoloration and degradation over time, while this compound remains stable . This stability allows for longer reaction times without compromising the integrity of the product.

Peptide Synthesis Optimization

A study focused on optimizing reaction conditions for coupling this compound with other amino acids demonstrated that it could be effectively utilized at elevated temperatures (up to 90 °C) with minimal epimerization rates. For instance, when coupled with phenylalanine and lysine, yields were reported to be above 95% with less than 0.5% epimerization .

| Amino Acid | Coupling Conditions | Yield (%) | Epimerization (%) |

|---|---|---|---|

| Fmoc-Phe-OH | 90 °C, 10 min | 98 | 0.12 |

| Fmoc-Lys-OH | 90 °C, 15 min | 97 | 0.18 |

| Fmoc-Ser-OH | 80 °C, 5 min | 95 | 0.4 |

Reactive Extrusion Methodology

Reactive extrusion has emerged as a novel approach for peptide synthesis involving this compound. In this method, various amino acids were successfully coupled using a co-rotating twin-screw extruder, achieving high yields and low epimerization rates . This technique allows for continuous processing and better control over reaction parameters.

Mecanismo De Acción

Mechanism and Molecular Targets: The mechanism of action of Fmoc-His(Tos)-OH involves the protection of the amino and imidazole groups of histidine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, while the Tos group protects the imidazole side chain. These protecting groups are selectively removed under specific conditions to yield the desired peptide sequence .

Comparación Con Compuestos Similares

Comparison and Similar Compounds: Fmoc-His(Tos)-OH is unique due to its dual protection of both the amino and imidazole groups. Similar compounds include:

Fmoc-His(Trt)-OH: Uses a trityl (Trt) group for side chain protection.

Boc-His(Tos)-OH: Uses a tert-butyloxycarbonyl (Boc) group for amino protection.

These compounds differ in their protecting groups, which can influence the efficiency and selectivity of peptide synthesis .

Actividad Biológica

Introduction

Fmoc-His(Tos)-OH is a derivative of histidine, an amino acid that plays a crucial role in various biological processes. This compound is particularly significant in peptide synthesis due to its unique properties, including its susceptibility to epimerization and its role in enzyme catalysis. This article explores the biological activity of this compound, focusing on its synthesis, stability, and applications in peptide synthesis.

Synthesis Techniques

This compound can be synthesized through various methods, including solid-phase peptide synthesis (SPPS) and reactive extrusion techniques. The choice of coupling reagents significantly impacts the yield and purity of the final product.

- Solid-Phase Peptide Synthesis (SPPS) : In SPPS, this compound is often coupled with other amino acids using reagents like diisopropylcarbodiimide (DIC) and OxymaPure. Studies have shown that using DIC can lead to high conversion rates with minimal epimerization, as demonstrated in Table 1 below.

| Coupling Reagent | Conversion (%) | Epimerization (%) |

|---|---|---|

| DIC/OxymaPure | >99 | 0.37 |

| EDC.HCl/OxymaPure | 86 | 0.40 |

| T3P (2-MeTHF) | 94 | 2.12 |

- Reactive Extrusion : This method has been optimized for the synthesis of this compound, achieving yields up to 99% with controlled epimerization levels (0.37%) when using a co-rotating twin-screw extruder at specific temperatures and mixing times .

Stability Insights

The stability of this compound is influenced by the protecting groups used during synthesis. The Tosyl (Tos) group provides a balance between reactivity and stability, allowing for efficient coupling while minimizing side reactions. Notably, histidine derivatives are prone to epimerization; thus, careful control during activation is essential to maintain enantiomeric purity, which directly impacts biological activity .

Role in Enzyme Catalysis

Histidine residues are critical in enzyme active sites due to their ability to donate or accept protons, facilitating catalytic processes. This compound retains these properties, making it suitable for studies involving enzyme kinetics and mechanism elucidation.

Case Study: Enzyme Kinetics

In a study examining the catalytic efficiency of histidine-containing peptides, this compound was incorporated into various peptide sequences. The findings indicated that peptides with histidine significantly enhanced catalytic rates compared to those without:

- Peptide A (without histidine): k_cat = 0.5 s⁻¹

- Peptide B (with this compound): k_cat = 2.5 s⁻¹

This illustrates the importance of histidine in enzyme activity and the potential of this compound in developing peptide-based catalysts .

Antimicrobial Activity

Recent research has also explored the antimicrobial properties of peptides containing this compound. These studies suggest that certain histidine derivatives exhibit significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A series of peptides were synthesized incorporating this compound and tested against E. coli and S. aureus. The results demonstrated:

- Minimum Inhibitory Concentration (MIC) values for peptides containing this compound were significantly lower than those without histidine residues.

| Peptide Composition | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| Control (no His) | 128 | 256 |

| Peptide with this compound | 32 | 64 |

These findings suggest that this compound enhances the antimicrobial activity of peptides through mechanisms yet to be fully elucidated .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O6S/c1-18-10-12-20(13-11-18)38(35,36)31-15-19(29-17-31)14-26(27(32)33)30-28(34)37-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,15,17,25-26H,14,16H2,1H3,(H,30,34)(H,32,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAKSHNECOECCD-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583802 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112380-10-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.